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Compound of Interest

Compound Name: Tetrabutylammonium cyanide

Cat. No.: B079372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the tetrabutylammonium
cyanide (TBACN) catalyzed ring expansion of β-lactams to produce γ-lactams, specifically 5-

aryliminopyrrolidin-2-ones, which are valuable precursors to succinimide derivatives. This

organocatalytic method offers a novel approach for the transformation of the strained four-

membered β-lactam ring into a five-membered γ-lactam structure through a unique N1-C4

bond cleavage mechanism.

Introduction
β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif

in a vast array of antibiotics.[1] The inherent ring strain of the 2-azetidinone core makes it a

versatile synthetic intermediate for a variety of chemical transformations.[1] Ring expansion

reactions of β-lactams provide an efficient pathway to larger, medicinally relevant heterocyclic

structures such as γ-lactams (pyrrolidin-2-ones).

This protocol details the use of tetrabutylammonium cyanide (TBACN) as an efficient

organocatalyst for the ring expansion of 4-(arylimino)methylazetidin-2-ones.[2][3] The reaction

proceeds under mild conditions, utilizing a catalytic amount of TBACN in acetonitrile at room

temperature.[1][3] This method is particularly noteworthy for its novel N1-C4 bond cleavage

pathway, leading to the formation of 5-aryliminopyrrolidin-2-ones.[2][3] These products can be
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further hydrolyzed to yield valuable succinimide derivatives, which are also prevalent in

biologically active compounds.[2][3] A one-pot procedure starting from β-lactam aldehydes has

also been developed, enhancing the efficiency of this synthetic route.[3]

Data Presentation
The following table summarizes the quantitative data for the TBACN-catalyzed ring expansion

of various 4-(arylimino)methylazetidin-2-ones to their corresponding 5-aryliminopyrrolidin-2-

ones.

Entry
Substrate (β-
Lactam)

Product (γ-Lactam) Yield (%)

1

4-((p-

methoxyphenylimino)

methyl)-azetidin-2-one

5-(p-

methoxyphenylimino)p

yrrolidin-2-one

70

2

4-

((phenylimino)methyl)-

azetidin-2-one

5-

(phenylimino)pyrrolidi

n-2-one

65

3

4-((p-

chlorophenylimino)me

thyl)-azetidin-2-one

5-(p-

chlorophenylimino)pyr

rolidin-2-one

68

4

4-((p-

tolyl)iminomethyl)-

azetidin-2-one

5-((p-

tolyl)imino)pyrrolidin-

2-one

62

5

4-((2,4-

dimethoxyphenylimino

)methyl)-azetidin-2-

one

5-((2,4-

dimethoxyphenyl)imin

o)pyrrolidin-2-one

55

6

4-((naphthyl-1-

imino)methyl)-

azetidin-2-one

5-((naphthyl-1-

imino)pyrrolidin-2-one)
44

Yields are for the isolated product after purification.
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Experimental Protocols
Protocol 1: Synthesis of 4-(Arylimino)methylazetidin-2-
ones (Substrate Preparation)
This is a general procedure for the synthesis of the starting materials for the ring expansion

reaction.

Materials:

β-Lactam aldehyde (1.0 equiv)

Appropriate arylamine (1.0 equiv)

Anhydrous dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware

Magnetic stirrer

Procedure:

Dissolve the β-lactam aldehyde in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a

magnetic stir bar.

Add the arylamine to the solution at room temperature.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin

Layer Chromatography (TLC).

Upon completion, add anhydrous MgSO₄ to the reaction mixture to remove any water

formed.

Stir for an additional 15 minutes, then filter the mixture through a pad of Celite.
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Remove the solvent from the filtrate under reduced pressure to yield the crude 4-

(arylimino)methylazetidin-2-one.

The crude product is typically of sufficient purity for the subsequent ring expansion step. If

necessary, purification can be achieved by recrystallization or column chromatography on

silica gel.

Protocol 2: TBACN-Catalyzed Ring Expansion of 4-
(Arylimino)methylazetidin-2-ones
Materials:

4-(Arylimino)methylazetidin-2-one (1.0 equiv)

Tetrabutylammonium cyanide (TBACN) (0.2 equiv, 20 mol%)

Anhydrous acetonitrile (CH₃CN)

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Magnetic stirrer

Procedure:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the 4-

(arylimino)methylazetidin-2-one in anhydrous acetonitrile.

Add TBACN (20 mol%) to the solution.

Stir the reaction mixture at room temperature.

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6

hours).

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: e.g.,

hexane/ethyl acetate mixtures) to afford the pure 5-aryliminopyrrolidin-2-one.
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Protocol 3: One-Pot Synthesis of Succinimide
Derivatives from β-Lactam Aldehydes
This efficient one-pot, three-step procedure combines imine formation, catalytic ring expansion,

and subsequent hydrolysis.

Materials:

β-Lactam aldehyde (1.0 equiv)

Arylamine (1.0 equiv)

Tetrabutylammonium cyanide (TBACN) (0.2 equiv, 20 mol%)

Anhydrous acetonitrile (CH₃CN)

Aqueous hydrochloric acid (e.g., 1 M HCl)

Standard laboratory glassware

Magnetic stirrer

Procedure:

Imine Formation: Dissolve the β-lactam aldehyde in anhydrous acetonitrile in a round-bottom

flask. Add the arylamine and stir at room temperature for 2-4 hours until imine formation is

complete (monitored by TLC).

Ring Expansion: To the reaction mixture containing the in situ generated imine, add TBACN

(20 mol%). Continue stirring at room temperature for 2-6 hours, monitoring the formation of

the 5-aryliminopyrrolidin-2-one by TLC.

Hydrolysis: Upon completion of the ring expansion, add aqueous HCl to the reaction mixture.

Stir vigorously at room temperature for 1-2 hours to effect hydrolysis of the imine.

Work-up and Purification:

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting crude succinimide derivative by flash column chromatography on silica

gel.
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Catalytic Cycle
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Caption: Proposed catalytic cycle for the TBACN-catalyzed ring expansion.
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Experimental Workflow: One-Pot Synthesis

Start:
β-Lactam Aldehyde &
Arylamine in CH₃CN

Step 1: Imine Formation
(Room Temperature, 2-4h)

Step 2: Add TBACN (20 mol%)
Ring Expansion

(Room Temperature, 2-6h)

Step 3: Hydrolysis
(Add aq. HCl, 1-2h)

Work-up:
Quench, Extract, Dry,

Concentrate

Purification:
Flash Column Chromatography

End Product:
Succinimide Derivative

Click to download full resolution via product page
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Caption: Workflow for the one-pot synthesis of succinimides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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